3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Description
Properties
IUPAC Name |
3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-18(14-6-3-2-4-7-14)19-21-11-10-17(23(19)22-13)15-8-5-9-16(20)12-15/h2-12H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULBXMGDVDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Cyclocondensation and Core Functionalization
The pyrazolo[1,5-a]pyrimidine core enables participation in cyclocondensation reactions. Key findings include:
Aza-Wittig Reactions
Reactions with iminophosphoranes (e.g., 3 ) and carbonyl-containing reagents like ethyl 3-oxo-3-phenylpropanoate yield fused heterocycles. For example:
-
Intermediate formation : The iminophosphorane reacts with carbonyl compounds to form intermediates that cyclize via elimination of ethanol or water .
-
Product : 5-Phenylpyrazolo[1,5-a]pyrimidin-7(6H)-one (4 ) forms under reflux conditions in toluene .
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 3-oxo-3-phenylpropanoate | Toluene | Reflux | 2 h | 72% |
Halogenation Reactions
The 3-position of the pyrazolo[1,5-a]pyrimidine core undergoes oxidative halogenation. A three-component reaction protocol using sodium halides (NaX) and K₂S₂O₈ in water achieves regioselective halogenation :
Optimized Halogenation Protocol
| Component | Role | Conditions | Outcome |
|---|---|---|---|
| NaI (1.2 equiv) | Halogen source | Water, 80°C, 2 h | 3-Iodo derivatives (e.g., 3aa ) |
| K₂S₂O₈ (1.5 equiv) | Oxidant | Ambient air | 90% yield |
Key Observations :
Microwave-Assisted Functionalization
Microwave irradiation enables regioselective synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. For example:
-
Reactants : N-(5-Amino-4-cyano-1H-pyrazole-3-yl)-benzamide (1 ) with cinnamoyl derivatives under microwave conditions .
-
Products : 7-Amino isomers dominate (e.g., 4a–f ), contrasting traditional thermal methods favoring 5-amino isomers .
Conditions :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 15 min |
Oxidation and Side-Chain Modifications
The aniline group undergoes oxidation and coupling reactions:
Oxidative Sulfuration
-
Reagent : Propan-2-one derivatives with sulfanyl groups.
-
Product : 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one forms via thiol-ether linkage.
Coupling Reactions
-
Buchwald-Hartwig Amination : The aniline group participates in Pd-catalyzed cross-couplings, enabling C–N bond formation .
Biological Activity-Driven Modifications
Structural analogs exhibit antitubercular activity, with resistance linked to FAD-dependent hydroxylase (Rv1751) mutations. Modifications at the 7-position enhance target binding .
Comparative Reactivity Table
This compound’s reactivity is leveraged in medicinal chemistry for developing kinase inhibitors and antimicrobial agents . Further studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.
Scientific Research Applications
Pharmacological Properties
The pharmacological applications of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline primarily revolve around its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. Aurora kinases are particularly targeted due to their overexpression in many cancer types.
- Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce cytotoxic effects against several cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of cell growth in breast cancer cell lines such as MDA-MB-231.
Anti-inflammatory Properties
The compound also shows promise in inflammatory conditions:
- Phosphodiesterase Inhibition : Some derivatives have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for diseases characterized by excessive inflammation.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Cell Line Studies : Demonstrated cytotoxicity against various cancer cell lines.
- Kinase Inhibition : Effective against aurora kinases crucial for cancer cell division.
-
Antimicrobial Activity
- Exhibits broad-spectrum antimicrobial effects against both bacteria and fungi.
-
Antioxidant Activity
- Capable of scavenging free radicals, contributing to its antioxidant properties.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Aurora Kinase Inhibition
A study focusing on the inhibition of aurora kinases by pyrazolo[1,5-a]pyrimidine derivatives revealed significant potential for treating various cancers characterized by aberrant kinase activity.
Case Study 2: Cytotoxicity Against Cancer Cells
Research demonstrated that specific derivatives exhibited substantial cytotoxic effects with IC50 values below 30 μM across multiple cancer cell lines, indicating robust anticancer activity.
Table 1: Biological Activities of Related Pyrazolo Compounds
| Compound Name | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| This compound | Pyrazolo[1,5-a]pyrimidine | Anticancer, anti-inflammatory | Aniline substitution enhances reactivity |
| Phenylpyrazolo[3,4-d]pyrimidines | Pyrazolo fused with pyrimidine | Anticancer | Different ring fusion affects selectivity |
| Pyrazolo[1,5-b]pyrimidines | Alternative nitrogen placement | Antimicrobial | Varies in nitrogen positioning |
| Aminopyrimidines | Pyrimidine derivatives | Antiviral | Lacks pyrazole structure |
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Below is a comparison with structurally related compounds:
Key Observations :
- Aniline Functionality : The free -NH₂ group in the target compound contrasts with zaleplon’s N-ethylacetamide substitution, which reduces hydrogen-bonding capacity but improves metabolic stability .
Physicochemical and Pharmacological Data
Limited experimental data are available for the target compound. However, inferences can be drawn from analogues:
- Solubility : The 3-phenyl group likely reduces aqueous solubility compared to the unsubstituted 3-H analogue (Entry 19, ) .
- Bioactivity: Zaleplon’s 3-cyano group and N-ethylacetamide substitution are critical for GABA_A receptor modulation, whereas the target compound’s aniline group may favor interactions with amine-binding targets (e.g., kinases) .
Biological Activity
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Molecular Weight: 312.36 g/mol
- CAS Number: 932240-90-9
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly kinases, by binding to their active sites and inhibiting their functions. This inhibition can lead to the modulation of various biological pathways.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Kinases: It has shown effectiveness against specific kinases involved in tumor growth and metastasis, such as c-Abl and PDGFR kinases .
Enzymatic Inhibition
This compound has demonstrated significant inhibitory activity against various enzymes:
- Peripheral Benzodiazepine Receptor (PBR): Binding studies indicate a strong affinity for PBR, which plays a role in steroid biosynthesis modulation .
Case Studies
- Study on Kinase Inhibition:
- Antimicrobial Activity:
Comparative Analysis with Other Pyrazolo Compounds
| Compound Name | Anticancer Activity | Enzyme Inhibition | Other Biological Activities |
|---|---|---|---|
| This compound | High | Strong against PBR and kinases | Antimicrobial |
| Compound A (e.g., 2-Pyrazoline derivatives) | Moderate | Moderate | Antimicrobial |
| Compound B (e.g., other pyrazolo derivatives) | Low | Weak | Antioxidant |
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline, and how can regioselectivity be ensured?
The compound is typically synthesized via cyclocondensation reactions. A regioselective one-pot method using a novel catalyst (e.g., acid/base bifunctional systems) can yield pyrazolo[1,5-a]pyrimidine scaffolds. Key steps include:
- Condensation of β-keto esters or enaminones with 5-aminopyrazoles under reflux in ethanol or DMF.
- Introduction of the aniline moiety via nucleophilic substitution or palladium-catalyzed coupling. Regioselectivity is confirmed by X-ray crystallography (e.g., CCDC 967390) and NMR spectroscopy (e.g., NOE experiments to resolve positional isomers) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons and carbons (δ 6.5–8.5 ppm for pyrimidine/aniline groups; δ 150–160 ppm for pyrimidine carbons).
- X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. For example, methanol-solvated crystals (monoclinic P21/c space group) show planar pyrazolo-pyrimidine cores .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 327.1352 for C20H17N4).
Q. What are the primary pharmacological targets of pyrazolo[1,5-a]pyrimidine derivatives?
These compounds inhibit kinases (e.g., B-Raf), enzymes (e.g., phosphodiesterases), and receptors (e.g., A2A adenosine receptors). The aniline substituent enhances binding to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis of this compound?
- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands.
- Disorder : Apply PART/SAME constraints for overlapping moieties (e.g., phenyl rings). High-resolution data (<1.0 Å) reduce ambiguity in electron density maps .
- Example: A 293 K dataset for a related derivative required 10% BASF correction to model twinning .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test compound purity (HPLC ≥98%) and solubility (DMF/PBS mixtures) to rule out assay artifacts.
- Kinase selectivity panels : Compare IC50 values against B-Raf (0.5–1.0 µM) versus off-target kinases (e.g., CDK2 >10 µM) .
- Metabolic stability assays : Use liver microsomes to assess whether rapid degradation explains inconsistent in vivo/in vitro results .
Q. How can computational methods predict the impact of substituent modifications on bioactivity?
- Docking (AutoDock Vina) : Model interactions between the aniline group and kinase hinge regions (e.g., B-Raf Val482/Lys483).
- QSAR : Correlate logP values (e.g., 2.8–3.5) with cellular permeability using CoMFA/CoMSIA models.
- MD simulations : Assess trifluoromethyl group effects on binding pocket hydration .
Q. What are the key challenges in optimizing reaction yields for large-scale synthesis?
- Byproduct formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation at N1 of pyrazole).
- Catalyst selection : Bifunctional catalysts (e.g., Fe3O4@SiO2-SO3H) improve yields (70→90%) in one-pot syntheses .
- Workflow : Use flow chemistry (H-Cube™) for reductive amination steps, achieving >95% conversion at 100°C/60 bar H2 .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
